5,9-Dimethyl-4,8-decadienal, (4E)-
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Overview
Description
Geraldehyde, also known as 5,9-Dimethyldeca-4,8-dienal, is a readily biodegradable fragrance ingredient. It is characterized by an intense aldehydic note with marine floral and citrus nuances. This compound is highly diffusive and exhibits excellent soap stability, making it a valuable component in fine fragrances, personal care products, and household items .
Preparation Methods
Synthetic Routes and Reaction Conditions: Geraldehyde can be synthesized through various methods, including the oxidation of primary alcohols and the cleavage of alkenes. One common method involves the reduction of esters using diisobutylaluminum hydride (DIBAL-H) to produce aldehydes .
Industrial Production Methods: In industrial settings, Geraldehyde is produced by the controlled oxidation of specific hydrocarbons. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The compound is then stabilized with antioxidants such as BHT to prevent degradation during storage .
Chemical Reactions Analysis
Types of Reactions: Geraldehyde undergoes various chemical reactions, including:
Oxidation: Geraldehyde can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to primary alcohols.
Substitution: Geraldehyde can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted aldehydes and related compounds.
Scientific Research Applications
Geraldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in the study of biochemical pathways and as a model compound for studying aldehyde reactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the formulation of fragrances, personal care products, and household items due to its stability and pleasant odor
Mechanism of Action
The mechanism of action of Geraldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in biochemical pathways where aldehydes play a role in enzyme catalysis and metabolic processes. The compound’s aldehydic nature also allows it to participate in redox reactions, influencing cellular oxidative states .
Comparison with Similar Compounds
Heptanal (C7): An aldehyde with a herby-green odor.
Octanal (C8): Reminiscent of oranges.
Nonanal (C9): Smells of roses.
Decanal (C10): Conjures up orange rind.
Uniqueness: Geraldehyde stands out due to its intense aldehydic note combined with marine floral and citrus nuances. Its high diffusive power and excellent stability in various formulations make it a preferred choice in the fragrance industry. Unlike other aldehydes, Geraldehyde’s unique structure and reactivity profile allow for versatile applications in both scientific research and industrial production .
Properties
CAS No. |
18445-88-0 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
(4E)-5,9-dimethyldeca-4,8-dienal |
InChI |
InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h7-8,10H,4-6,9H2,1-3H3/b12-8+ |
InChI Key |
MMLYERLRGHVBEK-XYOKQWHBSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC=O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC=O)C)C |
Origin of Product |
United States |
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